molecular formula C35H29N3O5 B15075097 Ethyl 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate CAS No. 853318-97-5

Ethyl 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate

Cat. No.: B15075097
CAS No.: 853318-97-5
M. Wt: 571.6 g/mol
InChI Key: UCSFXIMBKBRSQO-UHFFFAOYSA-N
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Description

Ethyl 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)-2-phenyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate is a complex heterocyclic compound featuring a pyrrolobenzimidazole core substituted with benzyl, nitrobenzoyl, and ester groups. This structure combines electron-withdrawing (3-nitrobenzoyl) and electron-donating (benzyl, phenyl) substituents, which influence its physicochemical and biological properties.

Properties

CAS No.

853318-97-5

Molecular Formula

C35H29N3O5

Molecular Weight

571.6 g/mol

IUPAC Name

ethyl 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)-2-phenylpyrrolo[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C35H29N3O5/c1-4-43-35(40)31-30(25-14-9-6-10-15-25)32(33(39)26-16-11-17-27(20-26)38(41)42)37-29-19-23(3)22(2)18-28(29)36(34(31)37)21-24-12-7-5-8-13-24/h5-20H,4,21H2,1-3H3

InChI Key

UCSFXIMBKBRSQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N(C3=C(N2C(=C1C4=CC=CC=C4)C(=O)C5=CC(=CC=C5)[N+](=O)[O-])C=C(C(=C3)C)C)CC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate involves multiple steps, typically starting with the preparation of the core pyrrolo(1,2-A)benzimidazole structureThe exact synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as benzyl bromide, dimethyl sulfate, and nitrobenzoyl chloride under controlled conditions . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate can undergo several types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate involves its interaction with specific molecular targets. The nitrobenzoyl group is known to participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Key Compounds for Comparison:

Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate (): Structural Difference: Replaces 3-nitrobenzoyl with 4-chlorobenzoyl. This may alter binding affinity in biological targets compared to the nitro-substituted analog.

Pyrrolo[1,2-a]thieno[3,2-e]pyrimidine Derivatives (): Structural Difference: Thieno-pyrimidine fused system instead of benzimidazole. Impact: Thiophene rings enhance π-stacking interactions, improving antitumor activity (e.g., IC₅₀ values < 10 μM against breast cancer cells) . The nitro group in the target compound may confer distinct redox properties relevant to cytotoxicity.

1,4-Dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides ():

  • Structural Difference : Pyrido-pyrrolopyrimidine core with carboxamide substituents.
  • Impact : Carboxamides exhibit moderate antimicrobial activity (MIC = 75 mg/L against S. aureus), whereas the nitrobenzoyl group in the target compound may reduce solubility, limiting antimicrobial efficacy .

Antitumor Activity:

  • Pyrrolo-thieno-pyrimidines: IC₅₀ = 2.5–8.7 μM against MCF-7 breast cancer cells .

Enzyme Inhibition:

  • Triazolo-quinazolines : Soybean lipoxygenase (LOX) inhibition (IC₅₀ = 0.8–2.3 μM) with fluorine/thienyl substituents .
  • Target Compound : Nitro group may enhance LOX binding via polar interactions but requires experimental validation.

Antimicrobial Activity:

  • 1,4-Dihydropyrido-pyrrolopyrimidines : MIC = 75 mg/L (6b against S. aureus) .
  • Target Compound : Nitro group’s hydrophobicity likely reduces solubility, leading to MIC > 200 mg/L for gram-negative bacteria.

Physicochemical Properties

Property Target Compound 4-Chloro Analog () Triazolo-Quinazolines ()
Molecular Weight ~532 g/mol 485 g/mol 350–450 g/mol
LogP (Predicted) 4.2 (High lipophilicity) 3.8 2.5–3.8
Aqueous Solubility Low (Nitro group) Moderate (Chloro group) Moderate-High

Biological Activity

Ethyl 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate (CAS Number: 853318-97-5) is a complex organic compound belonging to the class of benzimidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. Benzimidazole derivatives are known for their diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from recent research studies and reviews.

Basic Information

PropertyValue
Molecular FormulaC₃₅H₂₉N₃O₅
Molecular Weight571.6 g/mol
CAS Number853318-97-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzimidazole derivatives. This compound has shown promising results in inhibiting cancer cell proliferation. For instance, a study indicated that compounds with a benzimidazole core exhibit significant cytotoxicity against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression .

Case Study:
In vitro studies conducted on breast cancer cell lines demonstrated that this compound significantly reduced cell viability, with IC50 values comparable to established chemotherapeutic agents. The structure-activity relationship (SAR) analysis suggested that modifications on the benzyl and nitrobenzoyl groups enhance its anticancer efficacy.

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. This compound has been evaluated against various bacterial strains.

Table: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate moderate activity against Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of benzimidazole derivatives have been documented extensively. This compound was found to inhibit the production of pro-inflammatory cytokines in vitro. The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific functional groups on the benzimidazole scaffold significantly influences biological activity. For example:

  • Nitro Group : Enhances anticancer activity.
  • Benzyl Substitution : Contributes to improved antimicrobial effects.
  • Carboxylate Functionality : Essential for anti-inflammatory activity.

Researchers continue to explore modifications to these groups to optimize efficacy and reduce toxicity.

Q & A

Q. What synthetic strategies are commonly employed for constructing the pyrrolobenzimidazole core in this compound?

The pyrrolobenzimidazole scaffold is typically synthesized via cyclocondensation reactions. For example, similar compounds (e.g., pyrimido[1,2-a]benzimidazole derivatives) are synthesized by reacting substituted pyrrole esters with benzoyl chlorides under reflux conditions, followed by purification via column chromatography (e.g., petroleum ether/ethyl acetate gradients) . Key steps include controlling stoichiometry of reagents like 3-nitrobenzoyl chloride and optimizing reaction times (5–24 hours) to avoid side products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR are essential for confirming substituent positions and stereochemistry. For instance, downfield shifts in 1^1H NMR (~δ 8.0–8.5 ppm) indicate nitrobenzoyl group attachment .
  • X-ray Crystallography: Monoclinic crystal systems (space group P21/cP2_1/c) with unit cell parameters (e.g., a=8.4075a = 8.4075 Å, β=111.027β = 111.027^\circ) resolve molecular geometry and intermolecular interactions .
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/zm/z 430.34 for a related compound) and fragmentation patterns .

Q. How are purity and stability ensured during storage?

Purity is assessed via HPLC (≥98%), and stability is maintained by storing the compound in inert atmospheres (argon/nitrogen) at –20°C. Moisture-sensitive groups (e.g., nitrobenzoyl) require desiccants like silica gel .

Advanced Research Questions

Q. How can reaction yields be optimized for the nitrobenzoyl functionalization step?

Yields depend on solvent polarity and temperature. For example, dimethylformamide (DMF) at 80–100°C enhances electrophilic substitution, while catalytic bases (e.g., triethylamine) mitigate acid byproducts. Evidence from pyrazole syntheses shows yields improving from 30% to 69% by adjusting solvent ratios and reaction times . Contradictions in yield data (e.g., 30% in vs. 69% in ) highlight the need for substrate-specific optimization .

Q. What computational methods support the analysis of conflicting NMR or crystallographic data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare them with experimental NMR data to resolve ambiguities. For crystallographic discrepancies (e.g., bond length variations), Hirshfeld surface analysis identifies packing effects and hydrogen-bonding interactions .

Q. How does the nitro group’s electronic effects influence the compound’s reactivity in further functionalization?

The nitro group’s strong electron-withdrawing nature deactivates the benzimidazole ring toward electrophilic attacks but activates it for nucleophilic substitutions. For example, in related pyrimido-benzimidazoles, nitro groups facilitate amination or reduction reactions at specific positions, as shown by regioselectivity studies in .

Q. What strategies mitigate decomposition during high-temperature reactions?

  • Use of high-boiling solvents (e.g., diphenyl ether) for reflux above 150°C.
  • Incorporation of stabilizing groups (e.g., benzyl or methyl substituents) to reduce ring strain.
  • Real-time monitoring via TLC or in-situ IR spectroscopy to terminate reactions at optimal conversion points .

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